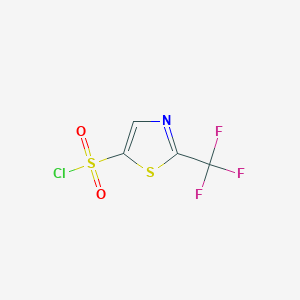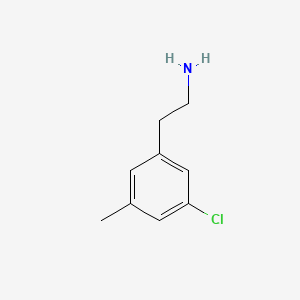
2-(3-Chloro-5-methylphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-chloro-5-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloro-5-methylphenyl)ethan-1-amine may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-(3-chloro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted phenylethylamines
科学的研究の応用
2-(3-chloro-5-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
作用機序
The mechanism of action of 2-(3-chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
- 2-(3-chloro-2-methylphenyl)ethan-1-amine
- 2-(4-chloro-3-methylphenyl)ethan-1-amine
- 2-(2-chloro-5-methylphenyl)ethan-1-amine
Uniqueness
2-(3-chloro-5-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The position of the chlorine and methyl groups can influence the compound’s interaction with molecular targets, leading to distinct pharmacological profiles.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
2-(3-chloro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3 |
InChIキー |
KGMZKAVTFDVSBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
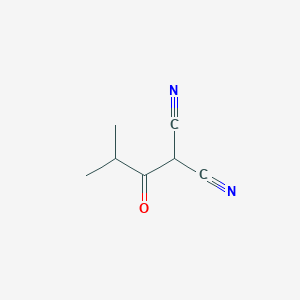
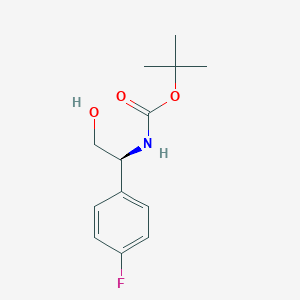
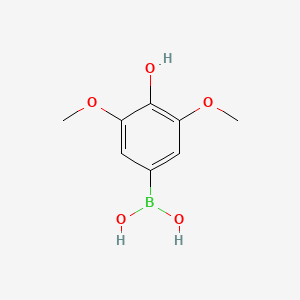
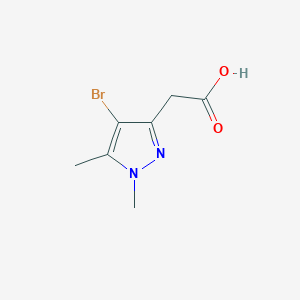
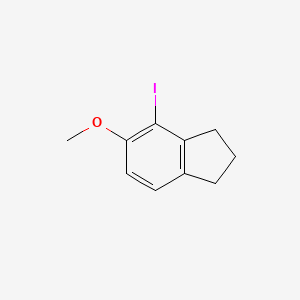
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
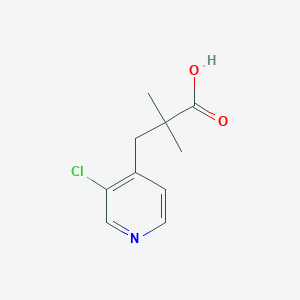
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
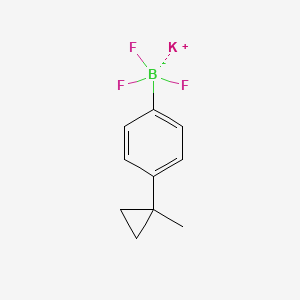
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
